(2E,4R)-4-Hydroxynon-2-enal
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Overview
Description
(2E,4R)-4-hydroxynon-2-enal is the R stereoisomer of (E)-4-hydroxynon-2-enal. It is an enantiomer of a (2E,4S)-4-hydroxynon-2-enal.
Scientific Research Applications
Biomarker in Clinical Settings
4-Hydroxynon-2-enal (4-HNE) is a major product of lipid peroxidation (LPO) and plays a role in various pathophysiological processes. It's a useful biomarker for oxidative stress in vivo. A modified gas chromatographic-mass spectrometric method has been developed for its detection in clinical settings, requiring only a small sample volume of 50 µl of plasma, making it suitable even for pediatric purposes (Spies-Martin et al., 2002).
Gene Expression Activation
(E)-4-Hydroxyalk-2-enals, including (2E,4R)-4-Hydroxynon-2-enal, activate heat-shock gene expression in HeLa cells. These compounds must possess an (E)-2 double bond and an appropriate hydroxy group position for forming cyclic hemiacetals in adducts with proteins. This activation is crucial for their biological activity (Allevi et al., 1995).
Reactivity in Oil-in-Water Emulsions
The reactivity of 4-Hydroxynon-2-enal in oil-in-water emulsions, especially in protein-containing systems, is significant. It has been found to be the most reactive among studied aldehydes, a factor to consider when using it as a lipid oxidation marker in foods (Vandemoortele et al., 2020).
Synthesis Techniques
A low-cost technique for the synthesis of (E)-4-Hydroxynon-2-enal has been developed. This technique involves the hydrolysis of 1,1,4,4-tetramethoxybut-2-ene, yielding the product in an overall yield of 8.7% from furan. This method provides an efficient and cost-effective way to synthesize (E)-4-Hydroxynon-2-enal (Ke et al., 2005).
Enzymatic Interactions
Human carbonyl reductase (CR) catalyzes the reduction of 4-oxonon-2-enal (4ONE), a product of lipid peroxidation, indicating a potential pathway for the metabolism of lipid peroxidation products. CR-mediated reduction results in 4-hydroxynon-2-enal (4HNE) as a major product, which is significant for understanding the biotransformation of lipids (Doorn et al., 2004).
Physiological Role in Glutathione Metabolism
4-HNE's metabolism is primarily conjugative, proceeding via Michael addition of glutathione to its double bond. This reaction is catalyzed by specialized glutathione S-transferases (GSTs), as demonstrated in a study using a mouse model. Disruption of the mGsta4 gene, which encodes for one such GST, in mice led to a reduced ability to conjugate 4-HNE and an increased steady-state level of this aldehyde in tissues (Engle et al., 2004).
Properties
CAS No. |
119008-08-1 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(E,4R)-4-hydroxynon-2-enal |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m1/s1 |
InChI Key |
JVJFIQYAHPMBBX-VPIOIWJLSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=O)O |
SMILES |
CCCCCC(C=CC=O)O |
Canonical SMILES |
CCCCCC(C=CC=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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